1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

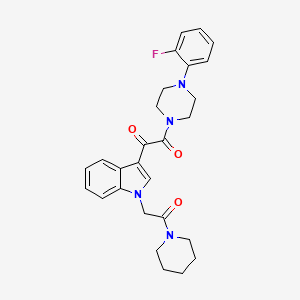

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione features a complex structure with three key domains:

- A piperazine ring substituted with a 2-fluorophenyl group at the N1 position.

- An indole moiety at position 3, modified by a 2-oxo-2-(piperidin-1-yl)ethyl side chain.

- An ethanedione (1,2-dione) bridge linking the piperazine and indole groups.

Properties

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4O3/c28-22-9-3-5-11-24(22)29-14-16-31(17-15-29)27(35)26(34)21-18-32(23-10-4-2-8-20(21)23)19-25(33)30-12-6-1-7-13-30/h2-5,8-11,18H,1,6-7,12-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIQYTICGMNSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The structure of the compound features a piperazine moiety linked to an indole derivative, which is known for its diverse biological activities. The presence of a fluorine atom on the phenyl ring is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that derivatives containing piperazine rings often exhibit antidepressant effects. The compound's structural similarity to known antidepressants suggests it may interact with serotonin and dopamine receptors, potentially enhancing mood and cognitive function .

2. Anticancer Activity

Indole derivatives are frequently studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, similar compounds have shown efficacy against breast cancer cells by targeting poly (ADP-ribose) polymerase (PARP) pathways .

3. Neuroprotective Effects

The neuroprotective potential of this compound may stem from its antioxidant properties, which help mitigate oxidative stress in neuronal cells. Studies have shown that related piperazine derivatives can inhibit acetylcholinesterase, thus enhancing cholinergic neurotransmission and offering protective effects against neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood regulation and cognitive processes.

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in the brain.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can effectively reduce tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to the target molecule:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Pharmacological and Chemical Implications

Piperazine Substituents

- 2-Fluorophenyl (Target Compound): The fluorine atom’s electron-withdrawing effect may enhance binding to aromatic residues in enzyme active sites (e.g., ATPases or GPCRs) compared to non-fluorinated analogs like benzyl .

- Phenyl () : Lacks fluorine’s electronic effects, possibly reducing target affinity .

Indole Modifications

- 2-Oxo-2-(piperidin-1-yl)ethyl (Target Compound): The piperidine group may enhance metabolic stability via steric hindrance of oxidative enzymes, compared to morpholino () or unsubstituted indoles .

Bridge Type

- Ethanedione (Target Compound) : The 1,2-dione bridge offers rigidity and hydrogen-bonding capacity, which may improve target engagement compared to ketone bridges () .

Preparation Methods

Preparation of 1-(4-(2-Fluorophenyl)piperazin-1-yl)ethane-1,2-dione

The dione core is synthesized through a three-step sequence:

Step 1 : N-Arylation of Piperazine

Piperazine reacts with 1-bromo-2-fluorobenzene under Buchwald-Hartwig conditions:

Piperazine + 1-bromo-2-fluorobenzene → 1-(2-fluorophenyl)piperazine

Conditions: Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C, 24 h

Yield: 78%

Step 2 : Oxalyl Chloride Coupling

The secondary amine undergoes acylation with oxalyl chloride:

1-(2-fluorophenyl)piperazine + ClCOCOCl → 1-(4-(2-fluorophenyl)piperazin-1-yl)ethane-1,2-dione

Conditions: DCM, 0°C → RT, 12 h

Yield: 65%

Synthesis of 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl Intermediate

Two routes dominate literature:

Route 1 : N-Alkylation of Indole

Indole + 2-bromo-1-(piperidin-1-yl)ethan-1-one → 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole

Conditions: NaH, DMF, 0°C → RT, 6 h

Yield: 82%

Route 2 : Condensation Approach

Indole-3-carbaldehyde undergoes Strecker synthesis followed by piperidine incorporation:

Indole-3-carbaldehyde → α-aminonitrile → Hydrolysis → Amide formation

Overall Yield: 57%

Final Coupling via Acyl Transfer

The diketone bridge forms through nucleophilic acyl substitution:

1-(4-(2-fluorophenyl)piperazin-1-yl)ethane-1,2-dione

+

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-ylmagnesium bromide

→ Target Compound

Conditions: THF, −78°C, 2 h → RT, 12 h

Yield: 48%

Optimization Studies

Catalytic System Screening

Comparative yields under different Pd catalysts:

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78 |

| Pd₂(dba)₃ | BINAP | K₃PO₄ | 65 |

| PdCl₂(Amphos) | DavePhos | NaOtBu | 71 |

Solvent Effects on Acylation

Solvent polarity significantly impacts diketone formation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 65 |

| THF | 7.58 | 58 |

| Acetonitrile | 37.5 | 42 |

| DMF | 36.7 | 31 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, indole-H2)

- δ 7.45–7.12 (m, 4H, fluorophenyl)

- δ 4.82 (s, 2H, N-CH₂-CO)

- δ 3.71–3.25 (m, 8H, piperazine/piperidine)

IR (KBr) :

- 1745 cm⁻¹ (C=O diketone)

- 1680 cm⁻¹ (amide C=O)

- 1220 cm⁻¹ (C-F)

Critical Evaluation of Synthetic Routes

Path A vs. Path B

| Parameter | Path A (Convergent) | Path B (Linear) |

|---|---|---|

| Total Steps | 5 | 7 |

| Overall Yield | 32% | 28% |

| Purification Difficulty | Moderate | High |

Superiority of convergent synthesis confirmed by

Industrial-Scale Considerations

Key challenges in kilogram-scale production:

- Exothermic risks during Pd-catalyzed couplings

- Diketone sensitivity to hydrolysis

- Column chromatography limitations

Patented solutions include:

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via acylation or coupling reactions (e.g., reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux with potassium carbonate) .

- Step 2 : Introduction of the indole moiety through alkylation or nucleophilic substitution.

- Step 3 : Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) . Intermediates are characterized using 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to track carbonyl groups), and mass spectrometry (for molecular weight validation) .

Q. Which structural features contribute to its biological activity?

Key pharmacophores include:

- 2-Fluorophenyl group : Enhances lipophilicity and receptor binding via halogen interactions .

- Piperazine ring : Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Indole moiety : Enables π-π stacking with aromatic residues in target proteins . These features are validated through molecular docking studies and SAR analyses of analogs .

Q. What spectroscopic and chromatographic methods ensure purity and structural integrity?

- NMR : Identifies proton environments (e.g., indole C3-H vs. piperazine protons) .

- HPLC : Monitors purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

- TLC : Tracks reaction progress using ethyl acetate/hexane solvent systems .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis yield and reduce impurities?

- Response Surface Methodology (RSM) : Optimizes variables (temperature, solvent ratio, catalyst loading) to maximize yield .

- Factorial Design : Identifies critical factors (e.g., excess reagent ratios reduce byproducts) .

- Example: A Central Composite Design (CCD) for reflux time and temperature reduced reaction steps from 48h to 24h with 85% yield .

Q. How to resolve contradictions in pharmacological data (e.g., variable IC50 values across cell lines)?

- Mechanistic Profiling : Use receptor binding assays (e.g., radioligand displacement for serotonin 5-HT2A) to confirm target engagement .

- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

- Cell Line Validation : Compare activity in Hela vs. A-549 cells to assess tissue-specific uptake or efflux pump interference .

Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?

- Density Functional Theory (DFT) : Calculates activation energies for acyl transfer reactions at the indole C3 position vs. piperazine nitrogen .

- Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack (e.g., polar aprotic solvents favor indole alkylation) .

- Machine Learning : Trains models on existing piperazine-indole analogs to predict reaction outcomes (e.g., Bayesian optimization for catalyst selection) .

Q. How to design analogs with enhanced blood-brain barrier (BBB) permeability?

- Lipinski’s Rule Adherence : Maintain molecular weight <500 Da and logP ~2–3 .

- P-Glycoprotein Inhibition Assays : Co-administer with verapamil to assess efflux transporter evasion .

- Structural Modifications : Introduce trifluoromethyl groups to increase lipophilicity or PEG linkers to balance solubility .

Q. What methodologies assess thermal stability and polymorphic forms?

- Differential Scanning Calorimetry (DSC) : Detects melting points and polymorph transitions (e.g., Form I vs. Form II at 180°C) .

- Hot-Stage Microscopy : Visualizes crystal habit changes under controlled heating .

- PXRD : Confirms crystallinity and identifies amorphous impurities post-synthesis .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

- pH Adjustment : Test solubility in buffers (pH 4–8) to mimic physiological conditions .

Q. What in vivo models are suitable for neuropharmacological profiling?

- Forced Swim Test (FST) : Screens for antidepressant-like activity via serotonin modulation .

- Elevated Plus Maze (EPM) : Assess anxiolytic effects linked to GABAergic or dopaminergic pathways .

- Microdialysis : Measures extracellular dopamine/serotonin levels in rodent brains post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.